molecular formula C6H9FO5 B8399406 Dimethyl alpha-hydroxymethyl-alpha-fluoromalonate

Dimethyl alpha-hydroxymethyl-alpha-fluoromalonate

Cat. No. B8399406
M. Wt: 180.13 g/mol
InChI Key: JOWPHNRURQGHOK-UHFFFAOYSA-N
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Patent
US04863236

Procedure details

150 g (1 mol) of dimethyl α-fluoromalonate (see Journal of Fluorine Chemistry 25 (1984), 203-212) are added dropwise to a mixture of 96 g of a 35 percent strength by weight aqueous solution of formaldehyde (1.1 mol) and 10 g (0.1 mol) of potassium bicarbonate at a temperature of 25° C. in the course of one hour. The reaction solution is then mixed with four times the volume of a saturated aqueous ammonium chloride solution and the mixture is extracted three times with 150 ml of methylene chloride each time. The combined extraction solutions are dried over sodium sulfate. After evaporation of the methylene chloride, dimethyl α-hydroxymethyl-α-fluoromalonate is obtained as a colorless solid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4].C=O.[C:13](=O)(O)[O-:14].[K+].[Cl-].[NH4+]>>[OH:14][CH2:13][C:2]([F:1])([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FC(C(=O)OC)C(=O)OC
Name
Quantity
1.1 mol
Type
reactant
Smiles
C=O
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with 150 ml of methylene chloride each time
EXTRACTION
Type
EXTRACTION
Details
The combined extraction solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the methylene chloride

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)OC)(C(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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